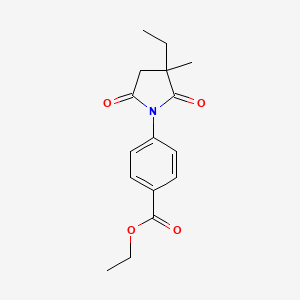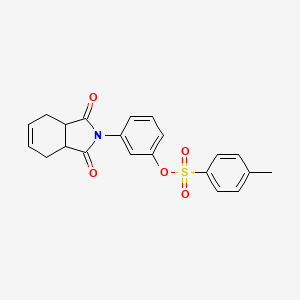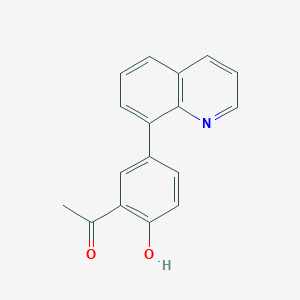![molecular formula C14H27NO2 B4007836 1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine CAS No. 89857-73-8](/img/structure/B4007836.png)
1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine
Vue d'ensemble
Description
1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine is a useful research compound. Its molecular formula is C14H27NO2 and its molecular weight is 241.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.204179104 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticholinergic Activities
A study by Sugai et al. (1984) on the synthesis of 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl) piperidine derivatives demonstrated the production of compounds with significant anticholinergic activities. The quaternary salts of these derivatives showed high potency, with trans isomers being more potent than their cis counterparts. This research highlights the potential of similar compounds in the development of anticholinergic drugs, which can be used to treat conditions such as asthma, incontinence, gastrointestinal disorders, and symptoms of Parkinson's disease (S. Sugai, Y. Hasegawa, S. Yoshida, S. Akaboshi, 1984).
Antifungal Properties
Navickiene et al. (2000) isolated amides from Piper hispidum and Piper tuberculatum, which included structures with piperidine moieties showing antifungal activity against Cladosporium sphaerospermum. This study indicates the potential of piperidine derivatives in developing antifungal agents, contributing to agricultural and pharmaceutical applications (H. M. D. Navickiene, A. Alécio, M. Kato, V. Bolzani, M. C. M. Young, A. Cavalheiro, M. Furlan, 2000).
Building Blocks in Medicinal Chemistry
Košak, Brus, and Gobec (2014) presented a straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds. This research underlines the importance of piperidine derivatives as building blocks in medicinal chemistry, facilitating the development of new pharmaceuticals (Urban Košak, B. Brus, S. Gobec, 2014).
Corrosion Inhibition
Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, demonstrating the potential of these compounds in protecting metals from corrosion. This study is relevant for the development of new materials and coatings in industrial applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).
Antimycobacterial Activity
Research by Kumar et al. (2008) on the synthesis and biological evaluation of spiro-piperidin-4-ones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This demonstrates the potential of piperidine derivatives in treating tuberculosis and other bacterial infections (R. Kumar, S. Perumal, P. Senthilkumar, P. Yogeeswari, D. Sriram, 2008).
Propriétés
IUPAC Name |
1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-12(2)9-14(3)16-11-13(17-14)10-15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRFJBRDJWJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(OCC(O1)CN2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387840 | |
| Record name | Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89857-73-8 | |
| Record name | Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)

![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)

![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)

